

Technical Guide: Synthesis of 4-(3-Methylureido)benzenesulfonyl Chloride[1][2]

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Compound of Interest

Compound Name: 4-(3-Methyl-ureido)-
benzenesulfonyl chloride

CAS No.: 677326-97-5

Cat. No.: B2473181

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Executive Summary

Target Molecule: 4-(3-Methylureido)benzenesulfonyl chloride CAS Registry Number: 678185-70-1 (Analogous/Related) Molecular Formula:

Molecular Weight: 248.69 g/mol [1][2]

This technical guide outlines the synthesis of 4-(3-Methylureido)benzenesulfonyl chloride, a critical bifunctional intermediate often employed in the development of sulfonylurea-class antidiabetic agents (e.g., Gliclazide analogs) and novel sulfonamide-based inhibitors.[1][2] The molecule features a reactive sulfonyl chloride motif para to a methylurea group.

The synthesis strategy prioritizes the direct chlorosulfonation of 1-methyl-3-phenylurea.[1][2] This route is selected for its industrial robustness, high atom economy, and the strong para-directing effect of the urea substituent, which ensures high regioselectivity without the need for complex protecting groups.[2]

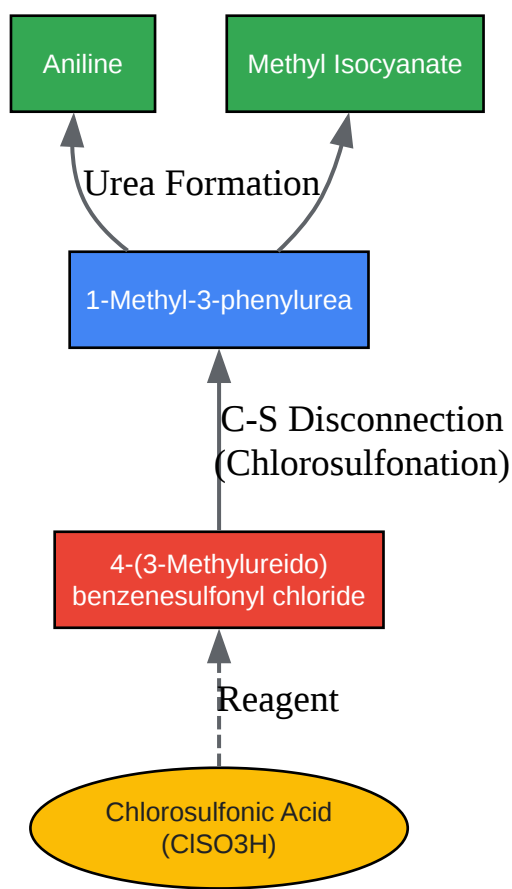
Retrosynthetic Analysis & Strategy

To design a scalable and high-purity synthesis, we employ a retrosynthetic disconnection at the sulfonyl-aryl bond.^{[1][2]}

Strategic Logic^[2]

- Disconnection: The sulfonyl chloride group () is introduced via Electrophilic Aromatic Substitution ().^[2] This is the most direct method for electron-rich aromatic systems.^[1]
- Precursor Identification: The parent scaffold is 1-methyl-3-phenylurea.^{[1][2]} The urea moiety () is a moderate activator and an ortho/para director.^{[1][2]} Due to the steric bulk of the urea group, substitution occurs predominantly at the para position.^[2]
- Starting Materials: The urea precursor is readily synthesized from aniline and methyl isocyanate (or generated in situ via methylamine and phenyl isocyanate).^[2]

Visualization: Retrosynthetic Pathway



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Figure 1: Retrosynthetic breakdown identifying the core urea precursor and chlorosulfonation strategy.

Detailed Experimental Protocol

Phase 1: Synthesis of Precursor (1-Methyl-3-phenylurea)

Note: If commercial 1-methyl-3-phenylurea is available, proceed directly to Phase 2.[1][2]

Rationale: The reaction between aniline and methyl isocyanate is rapid and quantitative. Toluene is chosen as the solvent to allow the product to precipitate directly, simplifying isolation.[2]

- Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, thermometer, and dropping funnel. Purge with nitrogen.[3][4]
- Charge: Add Aniline (9.3 g, 100 mmol) and dry Toluene (150 mL). Cool to 0–5°C.[4]

- Addition: Add Methyl Isocyanate (6.0 g, 105 mmol) dropwise over 30 minutes. Maintain temperature $<10^{\circ}\text{C}$ to prevent uncontrolled exotherm.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. A thick white precipitate will form.
- Workup: Filter the solid.^[5] Wash with cold toluene () and hexane ().^[2]
- Drying: Dry in a vacuum oven at 50°C .
 - Expected Yield: 90–95%^{[1][2][6]}
 - Appearance: White crystalline solid.^[3]

Phase 2: Chlorosulfonation (Key Step)

Rationale: Chlorosulfonic acid serves as both the solvent and the reagent.^[2] Using an excess (5–8 equivalents) drives the equilibrium from the sulfonic acid intermediate to the sulfonyl chloride.^[2]

Safety Warning: Chlorosulfonic acid reacts violently with water, releasing HCl gas.^[2] Perform all operations in a fume hood.

Protocol:

- Reagent Preparation: Charge Chlorosulfonic acid (35 mL, ~ 520 mmol, ~ 8 eq) into a dry 250 mL RBF equipped with a drying tube () and a gas trap (scrubber) for HCl.
- Cooling: Cool the acid to 0 – 5°C using an ice-salt bath.
- Addition: Add 1-Methyl-3-phenylurea (10.0 g, 66.6 mmol) portion-wise over 45 minutes.
 - Critical Control: Do not allow temperature to exceed 10°C . The reaction is exothermic.

- Heating: Once addition is complete, remove the ice bath. Slowly heat the mixture to 60°C.
 - Observation: HCl gas evolution will become vigorous. Stir at 60°C for 2–3 hours until gas evolution ceases.
- Quenching (The "Drowning" Step):
 - Prepare a beaker with 300 g of crushed ice mixed with 50 mL water.
 - Carefully pour the reaction mixture in a thin stream onto the stirring ice.
 - Note: The sulfonyl chloride will precipitate as a gummy solid that hardens upon stirring.
- Isolation: Filter the solid immediately using a sintered glass funnel.
- Washing: Wash the cake with ice-cold water (
) until the filtrate is neutral (pH ~6–7).
 - Caution: Do not wash with warm water; hydrolysis to the sulfonic acid will occur.
- Drying: Dissolve the crude solid in Dichloromethane (DCM), dry over anhydrous
, filter, and concentrate under reduced pressure. Alternatively, dry in a vacuum desiccator
over
.[2]

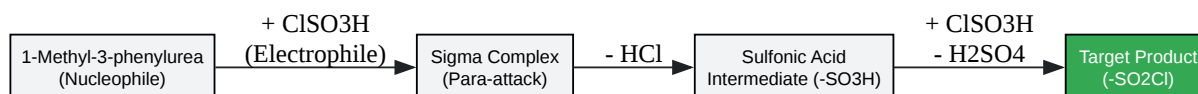
Mechanistic Insight

The formation of the sulfonyl chloride proceeds via a two-stage Electrophilic Aromatic Substitution (
)

).[2]

- Sulfonation: The urea group directs the electrophile (
or
) to the para position, forming the sulfonic acid intermediate.[2]

- Chlorination: The excess chlorosulfonic acid converts the sulfonic acid () to the sulfonyl chloride (), generating sulfuric acid as a byproduct.[2]



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Figure 2: Step-wise mechanism from the parent urea to the sulfonyl chloride.[1][2]

Characterization & Quality Control

To ensure the integrity of the synthesized building block, the following analytical parameters should be verified.

Expected Data Profile

Technique	Parameter	Expected Signal/Observation
Appearance	Physical State	White to off-white powder.[1][2]
H NMR	Solvent:	2.90 (d, 3H,); 5.1 (br, 1H,); 7.60 (d, 2H, Ar-H); 7.95 (d, 2H, Ar-H); 8.2 (s, 1H,).[2]
IR Spectroscopy	Functional Groups	1370, 1170 cm (asymmetric/symmetric stretch); 1650 cm (Urea C=O); 3300 cm (NH stretch).[1][2]
Mass Spectrometry	LC-MS (ESI)	typically not stable (hydrolyzes).[1][2] Look for methyl ester adduct if run in MeOH, or hydrolysate

Troubleshooting Common Issues

- Low Yield: Usually due to inefficient quenching.[2] Ensure the reaction mix is poured slowly onto ice to prevent localized heating and hydrolysis.
- Gummy Product: Indicates incomplete drying or presence of sulfonic acid. Redissolve in DCM, wash with brine, and re-precipitate with Hexane.[2]

Safety & Handling

- Corrosivity: Chlorosulfonic acid is highly corrosive and causes severe burns. Full PPE (Face shield, acid-resistant gloves, apron) is mandatory.[1][2]
- Reactivity: The product, 4-(3-methylureido)benzenesulfonyl chloride, is moisture-sensitive.[1][2] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
- First Aid: In case of skin contact with chlorosulfonic acid, wash immediately with vast amounts of water.[2] Do not try to neutralize first; dilution is key.

References

- General Chlorosulfonation Protocol
 - Source: Organic Syntheses, Coll.[2] Vol. 1, p. 8 (1941).[2] "p-Acetaminobenzenesulfonyl chloride".[1][2][6]
 - URL:[[Link](#)]
 - Relevance: Establishes the baseline protocol for chlorosulfon
- Sulfonylurea Synthesis Context
 - Source: "Process for preparing sulfonylureas".[3] US Patent 2,968,158.
 - Relevance: Describes the conversion of phenylureas to their sulfonyl chloride deriv
- Mechanism of Chlorosulfonic Acid Reactions
 - Source: Cremlyn, R. J.[2] "Chlorosulfonic Acid: A Versatile Reagent". Royal Society of Chemistry.

- Relevance: Provides the mechanistic grounding for the p
- Precursor Synthesis (Urea Formation)

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